molecular formula C12H17FN2 B1317555 (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine CAS No. 862270-48-2

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Cat. No. B1317555
CAS RN: 862270-48-2
M. Wt: 208.27 g/mol
InChI Key: PEOPJIYWTHRKKU-SNVBAGLBSA-N
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Description

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine (FPEP) is a versatile synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments in the fields of biochemistry, physiology, pharmacology, and toxicology. FPEP has been found to have a variety of biochemical and physiological effects, and its versatility as a research tool has made it a popular choice for scientists.

Scientific Research Applications

  • Development of Therapeutic Agents : A study by Hsin et al. (2002) explored the development of long-acting agents for the treatment of cocaine abuse. They synthesized optically pure hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and found significant enantioselectivity in their analogues, with potential therapeutic applications for cocaine abuse (Hsin et al., 2002).

  • Binding Affinity for Dopamine Transporter : In another study by Hsin et al. (2003), they synthesized optically pure phenyl-and non-phenyl-substituted piperazines with a focus on their binding affinity for the dopamine transporter (DAT). Their findings suggested potential candidates for long-acting cocaine abuse therapeutic agents (Hsin et al., 2003).

  • Scale-Up Synthesis for Dopamine Uptake Inhibitors : A study by Ironside et al. (2002) described the development of a robust process for the preparation of a dopamine uptake inhibitor in kilogram quantities. They aimed to improve the overall yield and reduce environmental impact, which is critical for large-scale pharmaceutical production (Ironside et al., 2002).

  • Antitumor Activity : Ding et al. (2016) conducted research on a novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. They found that these compounds had significant inhibitory activity against tumor cells, highlighting their potential in cancer research (Ding et al., 2016).

  • more selective for DAT over serotonin transporter (SERT), suggesting their potential in neurological research (Lewis et al., 2003).
  • Synthesis and Evaluation in PET Imaging : Plenevaux et al. (2000) summarized research conducted with [18F]p-MPPF, a 5-HT1A antagonist including chemistry, radiochemistry, animal data, and human data with PET. This research contributes to the understanding of serotonergic neurotransmission and the development of PET imaging techniques (Plenevaux et al., 2000).

  • Chemoenzymatic Synthesis of Potential Antipsychotic Agents : Gil et al. (1997) developed a chemoenzymatic synthesis for compounds that are potential antipsychotic agents, demonstrating the versatility of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine in synthesizing compounds for psychiatric medication (Gil et al., 1997).

  • Antibacterial Activity of Quinolone Derivatives : Ziegler et al. (1990) explored the synthesis and structure-activity relationships of new quinolone antibacterials with a piperazine nucleus, contributing to the development of novel antibiotics (Ziegler et al., 1990).

properties

IUPAC Name

1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPJIYWTHRKKU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587802
Record name 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862270-48-2
Record name 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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